1-(4-Amino-2-(trifluoromethoxy)phenyl)-3-bromopropan-1-one
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Overview
Description
1-(4-Amino-2-(trifluoromethoxy)phenyl)-3-bromopropan-1-one is a chemical compound that features a trifluoromethoxy group, an amino group, and a bromopropanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Amino-2-(trifluoromethoxy)phenyl)-3-bromopropan-1-one typically involves multiple steps. One common method starts with the nucleophilic substitution reaction of 2-chloro-5-nitrobenzotrifluoride with an appropriate nucleophile, followed by catalytic reduction to introduce the amino group. The bromopropanone moiety can be introduced through a subsequent reaction with a brominating agent under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is crucial to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
1-(4-Amino-2-(trifluoromethoxy)phenyl)-3-bromopropan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Condensation Reactions: The amino group can participate in condensation reactions to form imines or amides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions with amines can yield substituted amines, while oxidation reactions can produce ketones or carboxylic acids.
Scientific Research Applications
1-(4-Amino-2-(trifluoromethoxy)phenyl)-3-bromopropan-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 1-(4-Amino-2-(trifluoromethoxy)phenyl)-3-bromopropan-1-one involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and specificity, while the amino group can participate in hydrogen bonding and other interactions. The bromopropanone moiety can act as an electrophilic center, facilitating reactions with nucleophiles in biological systems .
Comparison with Similar Compounds
Similar Compounds
1-(4-Amino-2-(trifluoromethyl)phenyl)-3-bromopropan-1-one: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
1-(4-Amino-2-(trifluoromethoxy)phenyl)-2-bromopropan-1-one: Similar structure but with the bromine atom on a different carbon.
1-(4-Amino-2-(trifluoromethoxy)phenyl)-3-chloropropan-1-one: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness
1-(4-Amino-2-(trifluoromethoxy)phenyl)-3-bromopropan-1-one is unique due to the presence of the trifluoromethoxy group, which can significantly influence its chemical and biological properties. This group can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to specific targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H9BrF3NO2 |
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Molecular Weight |
312.08 g/mol |
IUPAC Name |
1-[4-amino-2-(trifluoromethoxy)phenyl]-3-bromopropan-1-one |
InChI |
InChI=1S/C10H9BrF3NO2/c11-4-3-8(16)7-2-1-6(15)5-9(7)17-10(12,13)14/h1-2,5H,3-4,15H2 |
InChI Key |
GKLIRVZXXOCXCS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N)OC(F)(F)F)C(=O)CCBr |
Origin of Product |
United States |
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